molecular formula C22H17N5 B6419818 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine CAS No. 307512-90-9

1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine

Cat. No. B6419818
CAS RN: 307512-90-9
M. Wt: 351.4 g/mol
InChI Key: SDHICQMKHKUREC-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine (BTDPP) is a chemical compound that belongs to the benzotriazole family. It is a colorless, crystalline solid which is highly soluble in water and has a melting point of 183-185°C. BTDPP is used in various scientific research applications, including organic synthesis and biochemical research. It has also been used in lab experiments to study its biochemical and physiological effects.

Scientific Research Applications

1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine has been used in various scientific research applications. It has been used in organic synthesis to form various derivatives such as 1-benzotriazole-4-(3,4-dimethylphenyl)phthalazine-1-oxide (1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazineO). 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine has also been used in biochemical research to study the interaction of proteins and other biomolecules. It has also been used in lab experiments to study its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine is not fully understood. However, it is believed to act as a ligand in the formation of complexes with proteins and other biomolecules. It is also believed to interact with enzymes and other proteins to affect their activity.
Biochemical and Physiological Effects
1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and lipoxygenase. It has also been shown to have an effect on the expression of certain genes and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable in water. It is also relatively non-toxic and has a low risk of contamination. However, it is important to note that 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine can be toxic at high concentrations and should be used with caution.

Future Directions

There are many potential future directions for the use of 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine in scientific research. It could be used to study the interaction of proteins and other biomolecules, to develop new drugs, and to study the biochemical and physiological effects of other compounds. It could also be used to study the effects of environmental pollutants on human health and to develop new methods of diagnosing and treating diseases. Additionally, it could be used to study the effects of different compounds on cellular processes, such as cell division and apoptosis.

Synthesis Methods

1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine can be synthesized using a two-step reaction. The first step involves the reaction of 1-amino-3-chloro-4-methylbenzene with 1,2,3-benzotriazole in the presence of sodium hydroxide. The second step involves the reaction of the resulting intermediate with 3,4-dimethylphenyl isocyanate in the presence of a base such as potassium carbonate. The overall reaction is shown below:

properties

IUPAC Name

1-(benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-14-11-12-16(13-15(14)2)21-17-7-3-4-8-18(17)22(25-24-21)27-20-10-6-5-9-19(20)23-26-27/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHICQMKHKUREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C5=CC=CC=C5N=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine

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